Diphenylgermanium dihydrate
Description
Diphenylgermanium dihydrate (chemical formula: (C₆H₅)₂Ge·2H₂O) is an organogermanium compound featuring two phenyl groups bonded to a germanium center, with two water molecules of crystallization. Organogermanium compounds are widely used as intermediates in organic synthesis, catalysts, and precursors for semiconductor materials . The dihydrate form suggests enhanced stability or solubility compared to anhydrous analogs, a trend observed in other hydrated compounds like di-iodo-L-tyrosine dihydrate and chromotropic acid disodium salt dihydrate .
Properties
CAS No. |
13969-30-7 |
|---|---|
Molecular Formula |
C48H44Ge4O2 |
Molecular Weight |
939.3 g/mol |
InChI |
InChI=1S/2C24H20Ge2O/c2*1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h2*1-20H |
InChI Key |
BRWTXOZNSDGPDR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)O[Ge](C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)O[Ge](C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)O[Ge](C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)O[Ge](C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyms |
diphenylgermanium dihydrate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Organogermanium Compounds
Organogermanium compounds vary in reactivity, stability, and applications based on substituents and hydration states. Below is a comparative analysis of diphenylgermanium dihydrate with structurally similar organogermanium compounds from the evidence:
Table 1: Comparison of Key Organogermanium Compounds
Key Findings :
- This compound’s phenyl groups and hydration likely improve thermal stability and solubility.
- Safety: Chlorinated germanium compounds (e.g., diethyldichlorogermane) pose higher risks (e.g., corrosion) compared to non-chlorinated analogs. Hydration in this compound may mitigate volatility, a safety advantage over liquid organogermanium compounds .
Comparison with Dihydrate Compounds
Dihydrate forms of compounds often exhibit distinct physicochemical properties compared to anhydrous forms. Relevant comparisons include:
Table 2: Comparison of Dihydrate Systems
Key Findings :
- Stability and Solubility : Hydration in di-iodo-L-tyrosine dihydrate improves shelf life and efficacy, a trend that may extend to this compound in industrial applications .
- Market Trends: Chromotropic acid dihydrate’s dominance in analytical chemistry underscores the importance of hydration for reagent performance, suggesting similar advantages for organogermanium dihydrates in specialized sectors .
Q & A
Basic Research Questions
Q. What are the reliable synthetic methods for Diphenylgermanium dihydrate, and how can purity be ensured?
- Methodology : Orthogonal experimental design (e.g., L9 orthogonal array) optimizes synthesis parameters such as reactant ratios, temperature, and catalyst loading. For purity validation, combine elemental analysis (EA) with spectroscopic techniques (e.g., NMR, FT-IR) to confirm structural integrity. Ensure compliance with reproducibility standards by detailing synthesis protocols in supplementary materials .
- Quality Control : Use thermogravimetric analysis (TGA) to verify dihydrate formation and quantify residual solvents. Purity thresholds should align with ACS reagent standards (e.g., ≥98%) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural Analysis : X-ray diffraction (XRD) resolves crystalline structure, while solid-state NMR (¹H, ¹³C, and ⁷³Ge) confirms coordination geometry and hydrogen bonding patterns .
- Compositional Verification : Inductively coupled plasma optical emission spectroscopy (ICP-OES) quantifies germanium content, and Karl Fischer titration determines water of crystallization .
Q. How should researchers design experiments to assess the compound’s stability under varying conditions?
- Protocol : Conduct accelerated stability studies at 40°C ± 2°C and 75% ± 5% relative humidity over 3–6 months. Monitor degradation via HPLC or UV-Vis spectroscopy, comparing results against baseline chromatograms .
- Data Interpretation : Use zero-order kinetics models to predict shelf-life, and identify degradation products with LC-MS .
Advanced Research Questions
Q. What computational approaches can model this compound’s reactivity and electronic properties?
- Methodology : Density functional theory (DFT) simulations predict bond dissociation energies and reaction pathways. Pair computational data with experimental results (e.g., XRD, NMR) to validate models .
- Integration : Benchmark computational workflows against experimental datasets (e.g., reaction yields, spectroscopic shifts) to refine accuracy .
Q. How can conflicting data on the compound’s thermal stability be resolved?
- Analysis : Perform meta-analyses of published TGA/DSC datasets, accounting for variables like heating rate (e.g., 5–10°C/min) and atmosphere (N₂ vs. air). Statistical tools (SPSS, Origin) identify outliers and systemic biases .
- Best Practices : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) to standardize reporting and enable cross-study comparisons .
Q. What are the challenges in quantifying trace impurities in this compound?
- Sample Preparation : Use HNO₃/H₂O₂ digestion (EPA Method 3050B) for metal impurity extraction, followed by ICP-MS detection (limit of detection: 0.1 ppb) .
- Validation : Cross-validate results with alternative methods (e.g., X-ray fluorescence) and participate in interlaboratory proficiency testing .
Q. How does this compound interact with environmental matrices, and what are the implications for ecotoxicology studies?
- Experimental Design : Simulate environmental exposure using soil- or water-based systems. Measure bioaccumulation in model organisms (e.g., Daphnia magna) via LC-MS/MS .
- Risk Assessment : Correlate experimental data with computational toxicology models (e.g., ECOSAR) to predict ecological impact .
Q. What interdisciplinary strategies enhance research on organogermanium compounds?
- Collaborative Frameworks : Integrate synthetic chemistry with materials science (e.g., studying germanium’s role in semiconductor applications) or pharmacology (e.g., drug delivery systems). Leverage meta-studies to identify cross-disciplinary data gaps .
- Data Sharing : Use platforms like NFDI4Chem to archive and share datasets, ensuring compatibility with FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
